![molecular formula C16H27N5O4Si B11824308 1-[(2R,4S,5S)-4-azido-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11824308.png)
1-[(2R,4S,5S)-4-azido-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside, but with modifications that include an azido group at the 3’ position and a tert-butyldimethylsilyl group at the 5’ position. These modifications confer unique chemical properties and potential biological activities to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Introduction of the azido group: The 3’-hydroxyl group is converted to an azido group using a reagent like sodium azide in an appropriate solvent, such as dimethylformamide (DMF).
Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of 3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine can undergo various chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Deprotection reactions: The tert-butyldimethylsilyl group can be removed under acidic conditions.
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Hydrogen and palladium on carbon (Pd/C): Used for the reduction of the azido group.
Tert-butyldimethylsilyl chloride and imidazole: Used for the protection of the hydroxyl group.
Major Products Formed
3’-Amino-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine: Formed by the reduction of the azido group.
3’-Azido-3’-deoxythymidine: Formed by the deprotection of the tert-butyldimethylsilyl group.
科学的研究の応用
3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential antiviral properties, particularly against retroviruses.
Medicine: Investigated for its potential use in antiviral therapies.
Industry: Used in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine involves its incorporation into viral DNA by viral reverse transcriptase. The azido group at the 3’ position prevents the addition of further nucleotides, thereby terminating DNA synthesis and inhibiting viral replication. This mechanism is similar to that of other nucleoside analogs used in antiviral therapies.
類似化合物との比較
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV/AIDS.
5’-O-tert-butyldimethylsilyl-3’-deoxythymidine: A related compound without the azido group.
Uniqueness
3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine is unique due to the presence of both the azido and tert-butyldimethylsilyl groups. This combination of functional groups provides distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
特性
分子式 |
C16H27N5O4Si |
|---|---|
分子量 |
381.50 g/mol |
IUPAC名 |
1-[(2R,4S,5S)-4-azido-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H27N5O4Si/c1-10-8-21(15(23)18-14(10)22)13-7-11(19-20-17)12(25-13)9-24-26(5,6)16(2,3)4/h8,11-13H,7,9H2,1-6H3,(H,18,22,23)/t11-,12+,13+/m0/s1 |
InChIキー |
CXIAWCOBGBHOCC-YNEHKIRRSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


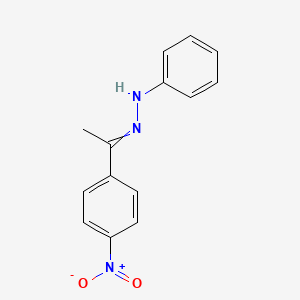

![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)-](/img/structure/B11824251.png)
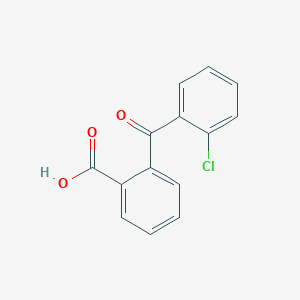
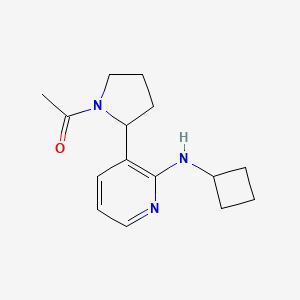

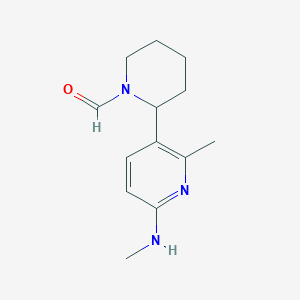

![2-[3-[(4S)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]propyl]guanidine;hydrochloride](/img/structure/B11824274.png)
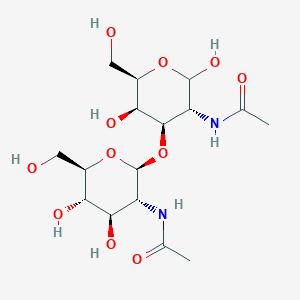


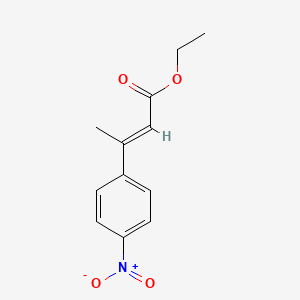
![methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate](/img/structure/B11824301.png)
